molecular formula C6H14ClN B1430006 2-(Propan-2-yl)azetidine hydrochloride CAS No. 1432681-90-7

2-(Propan-2-yl)azetidine hydrochloride

Cat. No.: B1430006
CAS No.: 1432681-90-7
M. Wt: 135.63 g/mol
InChI Key: KEVWOPBFYOMWKQ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)azetidine hydrochloride, also known as 2-isopropylazetidine hydrochloride, is a chemical compound with the molecular formula C6H13N·HCl. It is a four-membered nitrogen-containing heterocycle, which is part of the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)azetidine hydrochloride can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)azetidine hydrochloride involves its unique ring strain, which imparts significant reactivity to the compound. This reactivity allows it to participate in various chemical transformations, including polymerization and functionalization reactions. The molecular targets and pathways involved in these reactions are primarily driven by the ring strain and the ability of the azetidine ring to undergo ring-opening and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 2-(Propan-2-yl)azetidine Hydrochloride

This compound is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This balance makes it a valuable compound for various applications in chemistry, biology, medicine, and industry. Its ability to undergo diverse chemical reactions and its potential for use in polymerization and drug development further highlight its significance .

Properties

IUPAC Name

2-propan-2-ylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(2)6-3-4-7-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVWOPBFYOMWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-90-7
Record name 2-(propan-2-yl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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